molecular formula C16H16N2O3 B8669475 Benzoic acid, 2-[[[(4-methylphenyl)amino]acetyl]amino]- CAS No. 131058-39-4

Benzoic acid, 2-[[[(4-methylphenyl)amino]acetyl]amino]-

Cat. No. B8669475
Key on ui cas rn: 131058-39-4
M. Wt: 284.31 g/mol
InChI Key: UUHURYUUEJPHIW-UHFFFAOYSA-N
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Patent
US05217961

Procedure details

N(chloroacetyl)anthranilic acid 3.2 g (0.02 mol) and p-toluidine 3.4 g (0.005 mol) were dissolved in 4 ml of dimethylformamide and heated at 90° C. for 3 hours. The reaction solution was poured into ice water and deposited crystals were collected by filtration. These crystals were washed with ether and recrystallized from ethanol to obtain N-[(4-methylphenylamino)acetyl]anthranilic acid 2.6 g (yield: 70%).
Name
N(chloroacetyl)anthranilic acid
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([NH:5][C:6]1[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=1)[C:8]([OH:10])=[O:9])=[O:4].[NH2:15][C:16]1[CH:21]=[CH:20][C:19]([CH3:22])=[CH:18][CH:17]=1>CN(C)C=O>[CH3:22][C:19]1[CH:20]=[CH:21][C:16]([NH:15][CH2:2][C:3]([NH:5][C:6]2[C:7](=[CH:11][CH:12]=[CH:13][CH:14]=2)[C:8]([OH:10])=[O:9])=[O:4])=[CH:17][CH:18]=1

Inputs

Step One
Name
N(chloroacetyl)anthranilic acid
Quantity
3.2 g
Type
reactant
Smiles
ClCC(=O)NC=1C(C(=O)O)=CC=CC1
Name
Quantity
3.4 g
Type
reactant
Smiles
NC1=CC=C(C=C1)C
Name
Quantity
4 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
These crystals were washed with ether
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)NCC(=O)NC=1C(C(=O)O)=CC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 182.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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